N-[4-[2-(furan-2-carbonyl)hydrazinyl]-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide
Overview
Description
N-[4-[2-(furan-2-carbonyl)hydrazinyl]-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide is a complex organic compound that features a furan ring, a hydrazine moiety, and a nitrobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(furan-2-carbonyl)hydrazinyl]-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Furan-2-carbonyl Hydrazine: This step involves the reaction of furan-2-carboxylic acid with hydrazine hydrate under reflux conditions to form furan-2-carbonyl hydrazine.
Synthesis of the Intermediate: The intermediate compound is synthesized by reacting the furan-2-carbonyl hydrazine with 4-oxobutyl chloride in the presence of a base such as triethylamine.
Final Coupling Reaction: The final product is obtained by coupling the intermediate with N-methyl-4-nitrobenzenesulfonamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(furan-2-carbonyl)hydrazinyl]-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[2-(furan-2-carbonyl)hydrazinyl]-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties due to the presence of the furan and nitrobenzenesulfonamide groups.
Biological Studies: The compound is used in the study of enzyme inhibition and protein binding due to its complex structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-[2-(furan-2-carbonyl)hydrazinyl]-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: These compounds share the furan ring and are known for their antimicrobial properties.
Nitrobenzenesulfonamide derivatives: These compounds are studied for their potential as enzyme inhibitors and anticancer agents.
Uniqueness
N-[4-[2-(furan-2-carbonyl)hydrazinyl]-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide is unique due to the combination of the furan ring, hydrazine moiety, and nitrobenzenesulfonamide group, which provides a multifaceted approach to interacting with biological targets and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[2-(furan-2-carbonyl)hydrazinyl]-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O7S/c1-19(28(25,26)13-8-6-12(7-9-13)20(23)24)10-2-5-15(21)17-18-16(22)14-4-3-11-27-14/h3-4,6-9,11H,2,5,10H2,1H3,(H,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFCQSDLZYIQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NNC(=O)C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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